molecular formula C10H16N5O13P3 B1142203 2'-Deoxyguanosine-5'-triphosphate trisodium salt CAS No. 93919-41-6

2'-Deoxyguanosine-5'-triphosphate trisodium salt

Cat. No.: B1142203
CAS No.: 93919-41-6
M. Wt: 507.18 g/mol
InChI Key: HAAZLUGHYHWQIW-KVQBGUIXSA-N
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Description

2'-Deoxyguanosine-5'-triphosphate trisodium salt (dGTP trisodium salt) is a nucleotide triphosphate critical for DNA synthesis. It serves as a precursor in enzymatic reactions such as DNA polymerase-driven processes, including PCR and reverse transcription-polymerase chain reaction (RT-PCR) . The compound (CAS 93919-41-6) is synthetically derived, with a purity exceeding 98%, and is soluble in aqueous solutions . Its structure comprises a deoxyribose sugar, a guanine base, and three phosphate groups, with sodium ions stabilizing the triphosphate moiety.

Preparation Methods

Chemical Synthesis via One-Pot, Three-Step Strategy

Chemical synthesis remains the most established method for producing dGTP trisodium salt. A streamlined one-pot, three-step protocol has been developed to convert 2′-deoxyguanosine into its triphosphate form . The process involves:

  • Monophosphorylation : The nucleoside is treated with phosphorus oxychloride (POCl₃) in trimethyl phosphate to form 2′-deoxyguanosine-5′-monophosphate (dGMP).

  • Pyrophosphorylation : dGMP reacts with tributylammonium pyrophosphate in the presence of a carbodiimide coupling agent, yielding a cyclic intermediate.

  • Hydrolysis : The intermediate undergoes alkaline hydrolysis (pH 9–10) to produce dGTP, which is subsequently neutralized with sodium hydroxide to form the trisodium salt .

This method achieves 65–70% yield and is applicable to both purine and pyrimidine deoxynucleotides. Key advantages include:

  • Regioselectivity : Minimal side products due to controlled reaction conditions.

  • Scalability : Suitable for gram-scale production .

Table 1: Reaction Conditions for Chemical Synthesis

StepReagentsTemperatureTimeYield
MonophosphorylationPOCl₃, trimethyl phosphate0–4°C2 hr85%
PyrophosphorylationTributylammonium pyrophosphateRoom temp6 hr75%
HydrolysisNaOH, H₂O50°C1 hr95%

Biocatalytic Synthesis Using Nucleotide Kinases

Enzymatic methods offer a sustainable alternative to chemical synthesis. A top-down approach utilizes Escherichia coli genomic DNA as a starting material :

  • DNA Digestion : Genomic DNA is hydrolyzed with nucleases (e.g., DNase I) to generate 2′-deoxynucleoside-5′-monophosphates (dNMPs).

  • Phosphorylation Cascade : Recombinant E. coli enzymes—adenylate kinase (AK), guanylate kinase (GK), and nucleoside diphosphate kinase (NDK)—catalyze the sequential phosphorylation of dGMP to dGTP:

    dGMPAKdGDPNDKdGTP\text{dGMP} \xrightarrow{\text{AK}} \text{dGDP} \xrightarrow{\text{NDK}} \text{dGTP}

    The reaction buffer contains 50 mM Tris-acetate (pH 7.5), 10 mM Mg²⁺, and 3 mM phosphoenolpyruvate (PEP) as an energy source .

This method achieves >60% conversion efficiency and reduces reliance on toxic solvents. Challenges include:

  • Enzyme Stability : Recombinant kinases require storage in 50% glycerol at −20°C.

  • Cost : High-purity enzymes increase production expenses .

Table 2: Enzyme Kinetics for Biocatalytic dGTP Synthesis

EnzymeSubstrateKmK_m (μM)kcatk_{cat} (s⁻¹)kcat/Kmk_{cat}/K_m (M⁻¹s⁻¹)
AKdGMP74 ± 142.3 ± 0.231,000 ± 2,500
NDKdGDP58 ± 94.1 ± 0.370,700 ± 5,800

Polyphosphate-Dependent Enzymatic Synthesis

A patent-pending method leverages inorganic polyphosphates (PolyP) as phosphate donors, eliminating the need for ATP :

  • Enzyme Cocktail Preparation : Nucleotide kinase (EC 2.7.4.25) and polyphosphate kinase (PPK, EC 2.7.4.1) are purified via affinity chromatography.

  • Reaction Optimization : dGMP is incubated with PolyP (chain length ≥3) in a buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 20 mM KCl at 37°C. PPK transfers phosphate groups from PolyP to dGMP, forming dGTP .

Key Advantages :

  • Cost-Effectiveness : PolyP is cheaper than ATP.

  • Selectivity : Minimal byproducts due to enzyme specificity.

Table 3: Polyphosphate-Based Synthesis Parameters

ParameterOptimal Range
Temperature30–50°C
pH6.0–9.0
PolyP Concentration10–50 mM
Enzyme Activity10–5,000 U/mL

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

MetricChemical SynthesisBiocatalytic SynthesisPolyphosphate Method
Yield65–70%60%55–65%
ScalabilityGram-scaleMilligram-scaleGram-scale
CostModerateHighLow
Environmental ImpactHigh (toxic waste)LowModerate
  • Chemical Synthesis : Preferred for high-purity dGTP but generates hazardous waste.

  • Biocatalytic : Eco-friendly but limited by enzyme costs.

  • Polyphosphate : Emerging method with potential for industrial adoption .

Scientific Research Applications

Molecular Biology Applications

1.1 DNA Synthesis and Repair
dGTP is a fundamental building block in DNA synthesis. It is incorporated into DNA strands during replication by DNA polymerases. This incorporation is essential for maintaining the integrity of genetic information. The use of dGTP in polymerase chain reactions (PCR) allows for the amplification of specific DNA sequences, which is vital for genetic analysis, cloning, and sequencing efforts .

1.2 Enzymatic Assays
Recent studies have utilized dGTP in enzymatic assays to investigate the activity of various enzymes involved in nucleotide metabolism. For instance, dGTP can be used to measure the activity of 8-oxo-dGTPases, which are critical for understanding mutagenic processes related to oxidative stress . The development of novel assays involving dGTP has provided insights into how certain carcinogenic agents inhibit enzyme activity, thereby contributing to our understanding of cancer mechanisms.

Genetic Research

2.1 Sequencing Techniques
dGTP is integral to next-generation sequencing technologies. Its incorporation into sequencing reactions allows for accurate reading of nucleotide sequences, facilitating advancements in genomics and personalized medicine . The high purity (>98%) of commercially available dGTP ensures reliable results in these sensitive applications .

2.2 Mutation Studies
In mutation studies, dGTP is utilized in amplification refractory mutation system (ARMS)-PCR to study specific genetic mutations. This technique enables researchers to detect single nucleotide polymorphisms (SNPs) and other mutations with high specificity, which is crucial for genetic diagnostics and research into hereditary diseases .

Therapeutic Applications

3.1 Antiviral Research
dGTP has been explored for its potential in antiviral therapies. By inhibiting viral polymerases, dGTP can prevent viral replication, making it a candidate for developing antiviral drugs against various viruses . Research has indicated that modifications to dGTP can enhance its efficacy against specific viral targets.

3.2 Cancer Research
In cancer research, dGTP's role in DNA repair mechanisms has been extensively studied. Understanding how dGTP participates in repairing DNA damage caused by environmental factors or therapeutic agents can lead to novel cancer treatment strategies that enhance the effectiveness of chemotherapy while minimizing side effects .

Data Tables

Application AreaSpecific Use CaseReference
Molecular BiologyDNA synthesis via PCR
Enzymatic AssaysMeasuring 8-oxo-dGTPase activity
Genetic ResearchNext-generation sequencing
Mutation StudiesARMS-PCR for SNP detection
Therapeutic ApplicationsAntiviral drug development
Cancer ResearchDNA repair mechanism studies

Case Studies

5.1 Case Study on 8-Oxo-dGTP
A study focused on the synthesis and purification of 8-oxo-2'-deoxyguanosine 5'-triphosphates demonstrated the utility of dGTP derivatives in studying oxidative DNA damage. The researchers developed a reliable method for measuring enzyme activity related to these derivatives, providing insights into their role in mutagenesis and cancer development .

5.2 Case Study on PCR Optimization
Another significant study highlighted the optimization of PCR conditions using high-purity dGTP to enhance amplification efficiency and specificity. This research underscored the importance of nucleotide quality in achieving reproducible results in genetic assays .

Mechanism of Action

Deoxyguanosine triphosphate exerts its effects by serving as a substrate for DNA polymerases during DNA synthesis. It is incorporated into the growing DNA strand, pairing with cytosine. The triphosphate groups provide the energy required for the formation of the phosphodiester bond . In the case of antiviral drugs, deoxyguanosine triphosphate competes with the drug for incorporation into viral DNA, thereby inhibiting viral replication .

Comparison with Similar Compounds

Structural Analogs: Deoxynucleotide Triphosphates (dNTPs)

dGTP trisodium salt belongs to the dNTP family, which includes dATP, dCTP, dTTP, and dUTP. These compounds differ in their nitrogenous bases but share identical sugar-phosphate backbones.

Key Differences:

  • Base Specificity : dGTP contains guanine, enabling complementary pairing with cytosine in DNA. In contrast, dATP (adenine), dCTP (cytosine), dTTP (thymine), and dUTP (uracil) pair with thymine/uracil, guanine, adenine, and adenine, respectively .
  • Applications :
    • dUTP trisodium salt (CAS 102814-08-4) replaces dTTP in PCR to prevent carryover contamination via uracil-DNA glycosylase treatments .
    • dTTP trisodium salt (CAS 18423-43-3) is essential for DNA sequencing due to thymine’s role in DNA stability .

Table 1: Structural and Functional Comparison of dNTPs

Compound CAS Number Purity Key Applications References
dGTP trisodium salt 93919-41-6 >98% RT-PCR, DNA synthesis
dTTP trisodium salt 18423-43-3 >98% DNA sequencing, PCR
dUTP trisodium salt 102814-08-4 95% PCR (contamination prevention)
dATP trisodium salt N/A 100 mM* DNA polymerase assays
dCTP trisodium salt N/A 100 mM* Oligonucleotide synthesis

*Concentration in commercial dNTP mixes .

Phosphate Group Variants: Di- vs. Triphosphates

The number of phosphate groups influences biochemical roles:

  • dGDP trisodium salt (CAS 102783-74-4): A diphosphate analog of dGTP, used in oligonucleotide synthesis and enzyme kinetics studies. Its reduced phosphorylation limits its direct incorporation into DNA .
  • GTP trisodium salt : A ribonucleotide triphosphate involved in RNA synthesis and cellular energy transfer, distinct from dGTP’s DNA-specific role .

Research Insight:

  • Modified dGTP analogs, such as dGTPβS (β-thio triphosphate), are resistant to phosphatase cleavage, making them valuable in studying SAMHD1’s antiviral mechanisms .

Salt Forms and Stability

  • Lithium Salts : dNTPs in lithium salt form (e.g., Meridian Bioscience’s products) offer alternative solubility profiles and storage stability compared to sodium salts, though sodium remains standard for molecular biology applications .
  • Imido Derivatives : dGMPnPP (a dGTP analog with imido-modified phosphate) is used to study DNA polymerase fidelity and nucleotide incorporation kinetics .

Biological Activity

2'-Deoxyguanosine-5'-triphosphate trisodium salt (dGTP) is a crucial nucleotide that plays a significant role in DNA synthesis and cellular functions. This article provides a comprehensive overview of its biological activity, including its functions, applications, and relevant research findings.

Chemical Structure and Properties

2'-Deoxyguanosine-5'-triphosphate is composed of the nucleobase guanine, the sugar deoxyribose, and three phosphate groups. Its molecular formula is C10H15N5O13P3, with a molecular weight of 573.13 g/mol. The compound is highly soluble in water, facilitating its use in various biochemical applications.

Biological Functions

dGTP is primarily involved in:

  • DNA Synthesis : It serves as a substrate for DNA polymerases during DNA replication and repair processes. This incorporation of guanine into DNA strands is essential for maintaining genetic integrity.
  • Energy Transfer : Like other nucleoside triphosphates, dGTP releases energy upon hydrolysis, which is vital for various cellular processes.
  • Regulation of Cellular Functions : dGTP participates in signaling pathways and can influence cellular responses to stress and damage.

Applications in Research

dGTP is widely used in molecular biology techniques, including:

  • Polymerase Chain Reaction (PCR) : It is a key component in PCR mixtures for amplifying DNA sequences.
  • In Situ Hybridization : dGTP can be utilized to label probes for detecting specific nucleic acid sequences within cells.
  • Mutagenesis Studies : It can be oxidized to form 8-hydroxy-dGTP, which may be misincorporated into DNA, making it useful for studying mutagenesis mechanisms.

Comparative Analysis with Other Nucleotides

The following table compares dGTP with other deoxynucleoside triphosphates:

Compound NameStructureUnique Features
Deoxyadenosine 5'-triphosphate Adenine base + deoxyriboseKey player in energy transfer (ATP)
Deoxycytidine 5'-triphosphate Cytosine base + deoxyriboseEssential for cytosine incorporation into DNA
Deoxythymidine 5'-triphosphate Thymine base + deoxyriboseUnique due to its role in thymidine synthesis

dGTP's specific role in the incorporation of guanine distinguishes it from other nucleotides, underscoring its importance in genetic material functionality.

Research Findings

Recent studies have highlighted several aspects of dGTP's biological activity:

  • Enzymatic Reactions : Research indicates that dGTP acts as an allosteric regulator for certain enzymes involved in nucleotide metabolism. This regulation is crucial for maintaining nucleotide pools within the cell .
  • Cellular Stress Response : Studies have shown that elevated levels of dGTP can enhance cellular resistance to oxidative stress by promoting DNA repair mechanisms .
  • Role in Viral Replication : In virology, dGTP has been studied for its potential role in viral replication processes. Some viruses exploit host nucleotide pools, including dGTP, to facilitate their replication cycle .

Case Study 1: Effects on DNA Repair Mechanisms

A study investigated the impact of dGTP on the efficiency of DNA repair pathways. It was found that cells supplemented with dGTP exhibited enhanced repair capabilities following oxidative damage compared to control cells lacking sufficient nucleotide pools .

Case Study 2: Mutagenesis and Cancer Research

In another study focused on cancer biology, researchers examined how misincorporation of oxidized forms of dGTP into DNA could lead to mutations associated with tumorigenesis. This research highlighted the dual role of dGTP as both a necessary substrate for DNA synthesis and a potential source of genomic instability when oxidized .

Q & A

Basic Research Questions

Q. What are the primary applications of dGTP trisodium salt in molecular biology?

dGTP trisodium salt is a critical substrate for DNA polymerases in in vitro DNA synthesis applications. It is used in:

  • PCR amplification : As a component of dNTP mixes, it ensures faithful replication of guanine residues in DNA templates .
  • DNA sequencing : Provides the nucleotide precursor for chain elongation in Sanger sequencing .
  • Reverse transcription (RT) : Enables cDNA synthesis from RNA templates in RT-PCR .
    Methodological Note: For optimal results, maintain equimolar concentrations of dNTPs (including dGTP) to prevent misincorporation errors during amplification .

Q. How should dGTP trisodium salt be stored to maintain stability?

  • Long-term storage : Store at -70°C in single-use aliquots to avoid freeze-thaw cycles, which degrade triphosphate groups .
  • Frequent use : Store at -20°C for daily/weekly experiments. Aqueous solutions (e.g., 100 mM stock) should be pH-stabilized (~8.5) to prevent hydrolysis .
    Critical Consideration: Monitor absorbance ratios (A₂₅₀/A₂₆₀ = 1.15 ± 0.03) to verify integrity before use .

Advanced Research Questions

Q. How does dGTP trisodium salt purity impact experimental outcomes in DNA synthesis?

  • High-purity requirements : HPLC purity >99.8% minimizes contaminants (e.g., dGDP, inorganic phosphates) that inhibit polymerases or cause nonspecific termination .
  • Case Study : In structural studies of DNA-binding proteins, impurities in dGTP can disrupt crystallization. Purify via anion-exchange chromatography or use commercial ultra-pure grades for crystallography .

Q. What strategies mitigate dGTP hydrolysis in enzymatic assays?

  • Kinetic assays : Use non-hydrolysable analogs (e.g., dGMPnPP, an imidotriphosphate derivative) to study polymerase binding without catalysis .
  • Stabilization : Add magnesium ions (1–2 mM) to buffer systems; avoid prolonged incubation at >25°C, which accelerates hydrolysis .

Q. How can researchers quantify dGTP consumption in nucleotide metabolism studies?

  • Radiolabeled tracing : Use [³H]- or [³²P]-labeled dGTP to monitor incorporation into DNA or hydrolysis by enzymes like SAMHD1, a dNTP triphosphohydrolase .
  • Chromatographic analysis : Separate reaction products (dGDP, dGMP) via C18 reversed-phase TLC or HPLC, comparing retention times to standards .

Q. What role does dGTP play in studying antiviral defense mechanisms?

  • SAMHD1 interaction : SAMHD1 hydrolyzes dGTP to dGDP, depleting cellular dNTP pools to restrict viral replication. In vitro assays using purified SAMHD1 and dGTP quantify enzymatic activity via phosphate release or radiolabeled product detection .
  • Methodological Tip : Use tritiated dGTP ([³H]-dGTP) for high-sensitivity detection of hydrolysis kinetics .

Q. How do modified dGTP analogs aid in probing DNA polymerase fidelity?

  • Example : 8-oxo-dGTP, an oxidized analog, is misincorporated opposite adenine, inducing transversion mutations. Compare incorporation rates by polymerases (e.g., Pol η) using steady-state kinetics or pre-steady-state stopped-flow assays .
  • Structural insights : Co-crystallize polymerases with dGTP analogs (e.g., dGMPnPP) to resolve active-site interactions and mismatch discrimination mechanisms .

Q. Data Contradictions & Resolution

8. Conflicting reports on dGTP stability in buffer systems:

  • Contradiction : reports pH 8.5 stabilizes dGTP, while notes hydrolysis under similar conditions.
  • Resolution : Hydrolysis rates depend on temperature and enzyme contamination. Pre-treat buffers with phosphatase inhibitors (e.g., sodium orthovanadate) and validate stability via UV-spectroscopy before critical experiments .

Properties

IUPAC Name

[[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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InChI

InChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
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InChI Key

HAAZLUGHYHWQIW-KVQBGUIXSA-N
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Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
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Molecular Formula

C10H16N5O13P3
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DSSTOX Substance ID

DTXSID60948499
Record name 2′-Deoxyguanosine 5′-triphosphate
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Molecular Weight

507.18 g/mol
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Physical Description

Trisodium salt dihydrate: White solid; [Fisher Scientific MSDS], Solid
Record name Deoxyguanosine triphosphate
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CAS No.

2564-35-4, 93919-41-6
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